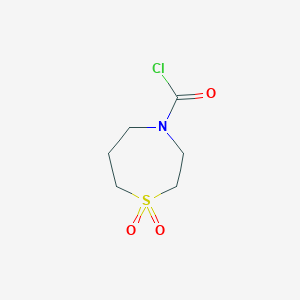
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride: is a chemical compound with the molecular formula C6H10ClNO3S It is a member of the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride can be synthesized through a multi-step process. One common method involves the reaction of 1,4-thiazepane with chlorosulfonic acid, followed by the introduction of a carbonyl group using phosgene. The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and crystallization to purify the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation Reactions: The sulfur atom in the thiazepane ring can be further oxidized to form sulfone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines or alcohols, often in the presence of a base such as triethylamine, are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Amides and Esters: Formed from substitution reactions.
Sulfone Derivatives: Resulting from oxidation reactions.
Alcohol Derivatives: Produced from reduction reactions.
Scientific Research Applications
1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is investigated for its interactions with biological molecules, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride involves its ability to interact with nucleophiles due to the presence of the carbonyl chloride group. This interaction can lead to the formation of covalent bonds with target molecules, such as proteins or enzymes. The sulfur atom in the thiazepane ring can also participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1,1-Dioxo-1,4-thiazepane-6-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid: Contains a thiazinan ring instead of a thiazepane ring.
Uniqueness: 1,1-Dioxo-1lambda6,4-thiazepane-4-carbonylchloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a carbonyl chloride group and a thiazepane ring makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C6H10ClNO3S |
|---|---|
Molecular Weight |
211.67 g/mol |
IUPAC Name |
1,1-dioxo-1,4-thiazepane-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c7-6(9)8-2-1-4-12(10,11)5-3-8/h1-5H2 |
InChI Key |
CFOSXXPAVKBBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
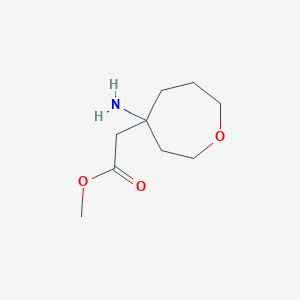
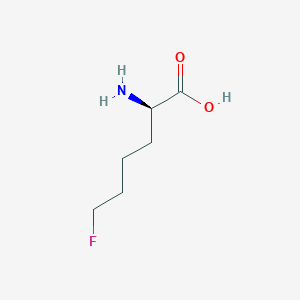
![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
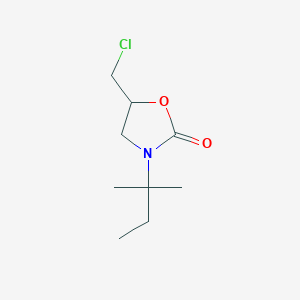
![3-Amino-1-[(1,2,3-thiadiazol-4-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13310601.png)
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
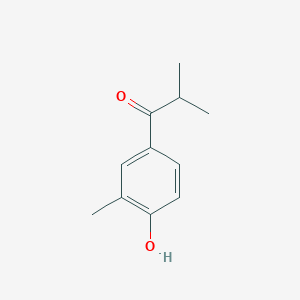
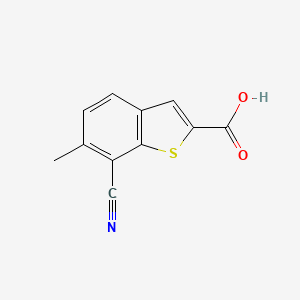
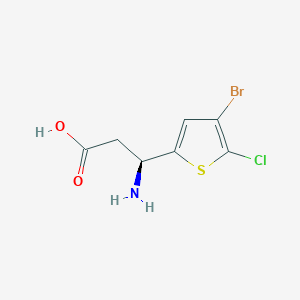
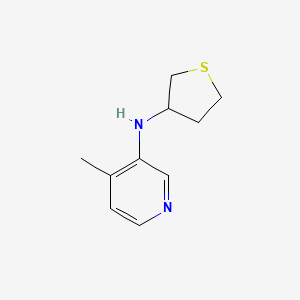
![2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)
